4-(Acetylamino)phenylretinoate
Overview
Description
4-(Acetylamino)phenylretinoate, also known as BMY30123, is a chemical compound with the CAS Registry Number 103810-85-1 . It is a derivative of retinoic acid .
Molecular Structure Analysis
The molecular structure of 4-(Acetylamino)phenylretinoate is represented by the formula C10H11NO3 . Its molecular weight is 193.20 g/mol .Scientific Research Applications
Synthesis Applications
- 4-(Acetylamino)phenylretinoate and similar compounds have been used in chemical synthesis. For example, [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF), a related compound, has been utilized as a shelf-stable, crystalline reagent for synthesizing sulfur(VI) fluorides. This demonstrates the compound's utility in creating a diverse array of aryl fluorosulfates and sulfamoyl fluorides under mild conditions (Zhou et al., 2018).
Cancer Research
- In cancer research, related compounds such as CI-994 or N-acetyldinaline [4-(acetylamino)-N-(2-amino-phenyl) benzamide], have been studied for their antitumor properties. CI-994 is a histone deacetylase (HDAC) inhibitor, causing histone hyperacetylation in cells and demonstrating potential as an antitumor agent (Kraker et al., 2003).
Neuraminidase Inhibition
- The compound has also been explored as an inhibitor for the influenza virus neuraminidase protein, indicating its potential application in antiviral research. The molecule's structure has been analyzed for its potential in hydrogen-bonded interactions (Jedrzejas et al., 1995).
Study of Protein Binding
- Studies have also focused on the binding characteristics of related thiadiazole derivatives to human serum albumin (HSA), contributing to understanding pharmacokinetic mechanisms and drug development (Karthikeyan et al., 2017).
Synthesis and Stability Studies
- The synthesis and stability of 4-acetylamino-phenylacetic acid, a related compound with potential antirheumatic immunomodulatory properties, have been investigated. This research contributes to understanding the compound's stability under various conditions, which is crucial for pharmaceutical applications (Wang Zi-lan, 2003).
properties
IUPAC Name |
(4-acetamidophenyl) (2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35NO3/c1-20(12-17-26-22(3)11-8-18-28(26,5)6)9-7-10-21(2)19-27(31)32-25-15-13-24(14-16-25)29-23(4)30/h7,9-10,12-17,19H,8,11,18H2,1-6H3,(H,29,30)/b10-7+,17-12+,20-9-,21-19- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBHPDDJEMOJQA-GLKGMVBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2=CC=C(C=C2)NC(=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C/C(=O)OC2=CC=C(C=C2)NC(=O)C)\C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Acetylamino)phenylretinoate | |
CAS RN |
103810-85-1 | |
Record name | 4-(Acetylamino)phenylretinoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103810851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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